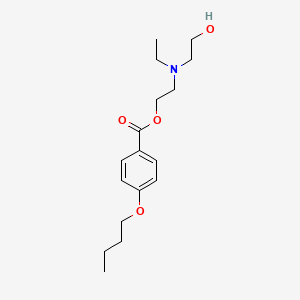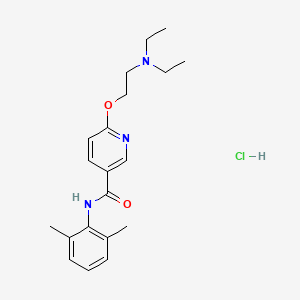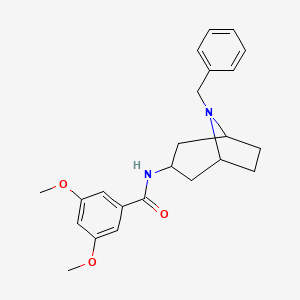
Acetic acid, (ethylseleno)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (ethylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound contains an ethylseleno group, which introduces selenium into its structure, making it unique compared to more common esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (ethylseleno)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3COOH+CH3CH2OH→CH3COOCH2CH3+H2O
In this case, the alcohol used is ethyl alcohol, and the catalyst is usually concentrated sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves similar esterification processes but with optimized conditions for higher yields. This includes the use of continuous reactors, higher temperatures, and efficient separation techniques to isolate the ester product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst. .
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).
Reduction: Involves reducing agents such as LiAlH4
Major Products
Hydrolysis: Produces acetic acid and ethyl alcohol.
Reduction: Yields ethyl alcohol.
Nucleophilic Substitution: Results in various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid, (ethylseleno)-, ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid, (ethylseleno)-, ethyl ester involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in antioxidant defense mechanisms by participating in the reduction of reactive oxygen species (ROS). The compound may also interact with enzymes and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A common ester with a similar structure but without the selenium atom.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Uniqueness
The presence of the ethylseleno group in acetic acid, (ethylseleno)-, ethyl ester makes it unique compared to other esters. Selenium imparts distinct chemical and biological properties, such as enhanced antioxidant activity and potential therapeutic benefits .
Conclusion
This compound is a unique ester with significant scientific research applications. Its synthesis, chemical reactions, and mechanism of action highlight its importance in various fields, including chemistry, biology, medicine, and industry. The presence of selenium distinguishes it from other esters, offering unique properties and potential benefits.
Propiedades
| 80920-13-4 | |
Fórmula molecular |
C6H12O2Se |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
ethyl 2-ethylselanylacetate |
InChI |
InChI=1S/C6H12O2Se/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 |
Clave InChI |
VCVZXKWRCMGZCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[Se]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)


![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)







